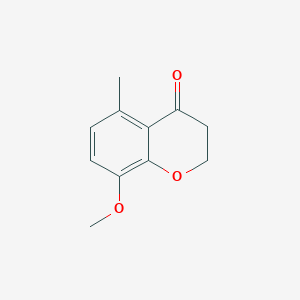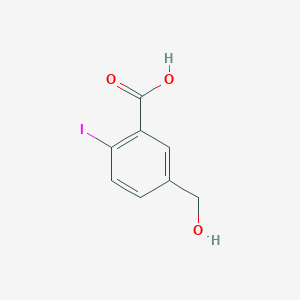
5-(Hydroxymethyl)-2-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-iodobenzoic acid is an organic compound that features both a hydroxymethyl group and an iodine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-iodobenzoic acid typically involves the iodination of 5-(Hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-iodobenzoic acid.
Reduction: 5-(Hydroxymethyl)benzoic acid.
Substitution: 5-(Hydroxymethyl)-2-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom makes it a useful precursor for various coupling reactions.
Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(Hydroxymethyl)-2-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological applications, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodobenzoic acid: Lacks the hydroxymethyl group, limiting its applications in hydrogen bonding and other interactions.
5-(Chloromethyl)-2-iodobenzoic acid: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
5-(Hydroxymethyl)-2-iodobenzoic acid is unique due to the presence of both a hydroxymethyl group and an iodine atom. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis, medicinal chemistry, and materials science.
Propiedades
Número CAS |
1187238-27-2 |
|---|---|
Fórmula molecular |
C8H7IO3 |
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) |
Clave InChI |
NXIHBFHPZDMQAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



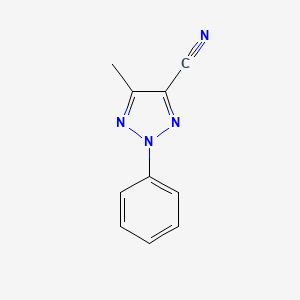
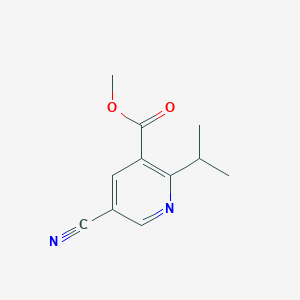


![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
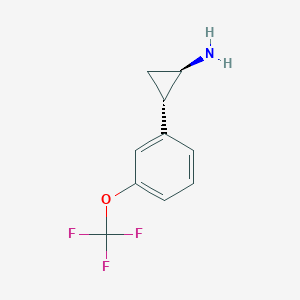
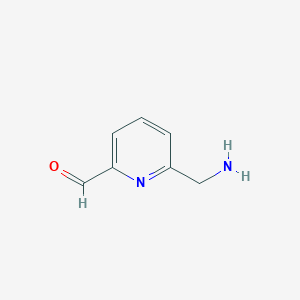
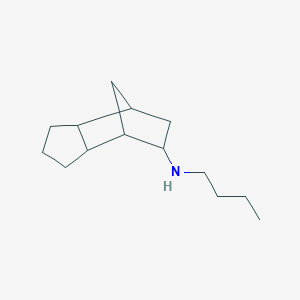
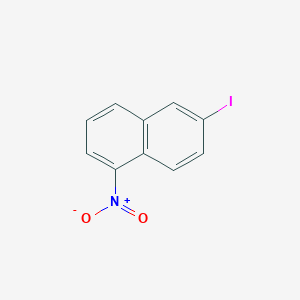
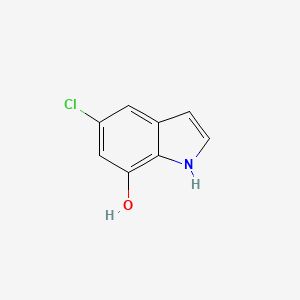
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
